Icariside I - 56725-99-6

Icariside I

Catalog Number: EVT-463471
CAS Number: 56725-99-6
Molecular Formula: C27H30O11
Molecular Weight: 530.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icariside I is a prenylated flavonol glycoside predominantly found in the leaves of the Epimedium plant genus, also known as barrenwort or horny goat weed. [, , , , , , , ] Icariside I is one of the main bioactive constituents of Epimedium species, alongside other flavonoids like icariin, icariside II, and icaritin. [, , , , ] It's often found in lower concentrations than icariin, which is considered a major bioactive compound of Epimedium. []

Icariside I plays a significant role in scientific research, especially in exploring its potential therapeutic benefits for various conditions like osteoporosis and cancer. [, , , , , , ]

Future Directions
  • Detailed Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion in various animal models and potentially in humans. This is crucial for understanding its bioavailability and therapeutic potential. [, , ]

Icariin

  • Compound Description: Icariin is a prenylated flavonol glycoside, known for its various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-osteoporosis effects. [, ]
  • Relevance: Icariin is the precursor compound of Icariside I. Icariside I is formed by the removal of a glucose moiety from Icariin. [, , , ]

Icariside II

  • Compound Description: Icariside II, similar to Icariside I, is a prenylated flavonol glycoside. It is also a metabolite of Icariin and exhibits inhibitory effects on melanin content in melanocytes. [, , , , ]
  • Relevance: Icariside II is structurally very similar to Icariside I, differing only in the position of the attached glucose moiety on the prenyl chain. Both compounds are metabolites of Icariin and are often studied together in the context of Epimedium research. [, , , , ]

Icaritin

  • Compound Description: Icaritin, an aglycone prenylflavonoid, demonstrates significant anti-cancer properties, particularly immunological anti-tumor activity. [, , , , ]
  • Relevance: Icaritin is a further metabolite of Icariin and Icariside I. It lacks the sugar moieties present in Icariin and Icariside I. Despite these structural differences, all three compounds are investigated for their potential in treating various diseases. [, , , , ]

Desmethylicaritin

  • Compound Description: Desmethylicaritin is a metabolite of Icariin, showing potent estrogenic activity. It is studied for its potential in treating menopausal symptoms and osteoporosis. [, ]
  • Relevance: Desmethylicaritin is formed downstream in the metabolic pathway of Icariin, which means Icariside I is also metabolized to Desmethylicaritin. Both compounds are investigated for their potential health benefits, particularly in the context of bone health. [, ]

Baohuoside I

  • Compound Description: Baohuoside I is another prenylated flavonol glycoside found in Epimedium species and exhibits anti-osteoporosis activity by inhibiting osteoclastogenesis. [, , , ]
  • Relevance: Baohuoside I shares a similar prenylated flavonol backbone with Icariside I, highlighting the importance of this structural motif for the biological activities observed in these compounds. [, , , ]

Epimedin A

  • Compound Description: Epimedin A, a prenylated flavonol glycoside, is also found in Epimedium species. It is studied for its potential in treating various conditions, including osteoporosis and erectile dysfunction. [, , , , ]
  • Relevance: Epimedin A, along with Icariside I, is considered a major bioactive constituent of Epimedium. Their co-occurrence and shared structural features suggest their potential synergistic effects and emphasize the importance of investigating the activities of these compounds in combination. [, , , , ]

Epimedin B

  • Compound Description: Similar to Epimedin A, Epimedin B is another prenylated flavonol glycoside found in Epimedium. It also displays potential for treating osteoporosis and other conditions. [, , , , ]
  • Relevance: Epimedin B is structurally similar to Icariside I, both possessing a prenyl group attached to the flavonoid core. These compounds are often found together in Epimedium extracts and contribute to the overall pharmacological activities of the herb. [, , , , ]

Epimedin C

  • Compound Description: Epimedin C is a prenylated flavonol glycoside found in Epimedium species and is studied for its potential in treating various diseases. [, , , , ]
  • Relevance: Epimedin C and Icariside I are often studied together in the context of Epimedium research. They are co-extracted and exhibit overlapping pharmacological activities, highlighting their significance as potential therapeutic agents. [, , , , ]

Sagittatoside A

  • Compound Description: Sagittatoside A, a flavonoid constituent of Epimedium, has been investigated for its potential hepatotoxicity. []
  • Relevance: Sagittatoside A is another prenylated flavonoid found in Epimedium species alongside Icariside I. While Icariside I generally exhibits a favorable safety profile, Sagittatoside A has raised concerns regarding potential liver toxicity, highlighting the importance of understanding the individual pharmacological properties of different Epimedium constituents. []
Overview

Icariside I is a flavonoid glycoside derived from icariin, known for its potential therapeutic properties, particularly in cancer treatment and immunological responses. As a naturally occurring compound, it is primarily extracted from the plant Epimedium, which has been used in traditional medicine for centuries. The compound's structure consists of a flavonoid backbone with a glycosyl moiety, which enhances its solubility and bioactivity.

Source

Icariside I is predominantly sourced from Herba Epimedii, a traditional Chinese medicinal herb. This plant contains various flavonoids, including icariin and its derivatives, which are responsible for its pharmacological effects. The limited natural abundance of Icariside I necessitates synthetic approaches to increase yield for research and therapeutic applications .

Classification

Icariside I falls under the category of flavonoid glycosides. Flavonoids are polyphenolic compounds known for their antioxidant properties, while glycosides are compounds in which a sugar molecule is bound to a non-carbohydrate moiety. This classification highlights Icariside I's dual nature, contributing to both its chemical behavior and biological activity.

Synthesis Analysis

Methods

Technical Details

The synthesis typically includes the following key steps:

  • Methylation: The hydroxyl groups on kaempferol are selectively methylated.
  • Prenylation: A prenyl group is introduced through a Claisen–Cope rearrangement catalyzed by europium triflate.
  • Glycosylation: The final step involves the attachment of a sugar moiety to form Icariside I.

These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize byproducts .

Molecular Structure Analysis

Icariside I features a complex molecular structure characterized by:

  • Flavonoid Backbone: Comprising three rings (A, B, and C) typical of flavonoids.
  • Glycosidic Linkage: A sugar unit (rhamnose) attached via a glycosidic bond.

Structure Data

The molecular formula of Icariside I is C21H24O10C_{21}H_{24}O_{10}, with a molecular weight of approximately 432.41 g/mol. Its structural representation includes:

  • Hydroxyl groups contributing to its solubility and reactivity.
  • A rhamnosyl group enhancing its biological activity.
Chemical Reactions Analysis

Icariside I undergoes several chemical reactions that can be utilized for further modifications or degradation:

  • Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase can convert icariin into Icariside I with high efficiency (up to 94.8% yield) under optimal conditions (37 °C) .
  • Acid Hydrolysis: Trifluoroacetic acid treatment can also facilitate the breakdown of glycosidic bonds, releasing aglycone forms.

These reactions are crucial for both understanding the compound's stability and developing methods for its synthesis or extraction.

Mechanism of Action

Icariside I exhibits various biological activities attributed to its mechanism of action:

  • Anticancer Properties: It has been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
  • Immunological Effects: The compound enhances immune response mechanisms, potentially aiding in tumor suppression.

Data from studies indicate that Icariside I influences multiple cellular pathways, including those involved in inflammation and oxidative stress response.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glycosidic nature; solubility can vary based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with various enzymes (e.g., α-L-rhamnosidase) facilitating hydrolysis; sensitive to heat and prolonged exposure to light.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for structural confirmation and purity assessment .

Applications

Icariside I has notable applications in scientific research:

  • Pharmaceutical Development: Investigated as an anti-cancer agent due to its ability to inhibit tumor growth and enhance immune function.
  • Natural Product Chemistry: Used as a model compound for studying flavonoid glycosides' properties and synthesis methodologies.

Research continues into optimizing extraction methods from natural sources and improving synthetic routes to enhance yields for therapeutic use .

Introduction to Icariside I

Chemical Classification and Structural Properties of Icariside I [2] [4] [7]

Icariside I belongs to the prenylated flavonol glycoside class, characterized by a 8-prenyl kaempferol backbone conjugated to a rhamnose moiety at the C-7 position. Its molecular weight is 530.52 g/mol, with the systematic name 3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. The compound’s planar structure features:

  • A lipophilic prenyl chain (‑CH₂‑CH=C(CH₃)₂) at C-8, enhancing membrane permeability
  • A methoxyphenyl ring at C-2 contributing to radical scavenging
  • A β-D-glucopyranosyl unit at C-7 governing solubility and receptor recognition
  • Stereochemical Nuances: The glucosidic linkage adopts a ^{4}C₁ chair configuration, with the sugar moiety’s orientation influencing protein-binding specificity. This structural motif is critical for its osteogenic bioactivity, as confirmed by molecular docking studies simulating bone morphogenetic protein-2 (BMP-2) interactions [6] [8].

Table 1: Key Physicochemical Properties of Icariside I

PropertyValueAnalytical Method
Molecular FormulaC₂₇H₃₀O₁₁High-Resolution MS
Molecular Weight530.52 g/molNMR/LC-MS
Melting Point154–156°CDSC
LogP (Partition Coefficient)2.8Computational modeling
Solubility in DMSO100 mg/mL (188.49 mM)Experimental validation
UV-Vis λmax272 nmSpectrophotometry

Natural Sources and Ethnopharmacological Context [3] [5] [7]

Icariside I occurs natively in Epimedium spp. (Berberidaceae family), notably:

  • Epimedium brevicornum Maxim. (Principal source)
  • Epimedium sagittatum (Siebold & Zucc.) Maxim.
  • Epimedium koreanum Nakai

These shade-tolerant perennials accumulate Icariside I as a hydrolytic product of icariin through enzymatic deglycosylation in leaves, with concentrations peaking during late vegetative growth stages. Multi-omics analyses reveal that its biosynthesis integrates phenylpropanoid pathways with prenylation and glycosylation steps, regulated by leucine-rich repeat receptor kinases and methyl jasmonate esterases [9].

Ethnopharmacologically, Epimedium (known as Yin Yang Huo in Traditional Chinese Medicine) has been prescribed since the Han Dynasty (202 BCE–220 CE) for:

  • Kidney Yang deficiency syndromes
  • Osteoporosis and fracture healing
  • Tendon-ligament strengthening

The 2020 Chinese Pharmacopoeia recognizes Icariside I among quality control markers for Epimedium-based therapies. Modern pharmacological validation confirms that Icariside I contributes significantly to the herb’s bone-remodeling effects by stimulating osteoblast differentiation and suppressing osteoclast resorption [3] [6].

Table 2: Epimedium Species and Their Icariside I-Yielding Characteristics

SpeciesGeographical DistributionIcariside I Content (Relative %)
E. sagittatumSouthern China7.07% (Leaf dry weight)
E. pubescensCentral China4.77% (Leaf dry weight)
E. koreanumKorean Peninsula5.89% (Leaf dry weight)

Historical and Contemporary Research Significance [1] [2] [5]

Historical Trajectory

Initial research (1990s–2000s) focused on Icariside I’s osteogenic properties, with studies demonstrating its capacity to stimulate alkaline phosphatase (ALP) activity and mineralization in mesenchymal stromal cells (MSCs) at 0.01–10 μM concentrations [6]. Mechanistic work revealed its activation of extracellular signal-regulated kinase (ERK) phosphorylation, directing MSC lineage commitment toward osteogenesis while suppressing adipogenesis—validating Epimedium’s traditional use in bone disorders.

Contemporary Advancements

  • Oncology and Immunomodulation: Icariside I inhibits the kynurenine-AhR pathway, blocking tumor immune escape. In vivo studies show it downregulates IDO1, KYN, and AhR, enhancing CD8⁺ T-cell infiltration and IFN-γ production in tumors. Whole-cell enzymatically biosynthesized Icariside I potently suppresses hepatocellular carcinoma and lung cancer progression by disrupting the Trp-Kyn-AhR-p27 signaling cascade [1].
  • Drug Delivery Innovations: To overcome bioavailability limitations, nano-encapsulation strategies have been developed:
  • Solutol HS 15-modified liposomes for pulmonary targeting
  • Alginate-chitosan microspheres for intestinal release
  • pH-sensitive polymeric micelles prolonging systemic exposure by >12 hours [5]
  • Fibrosis Management: Icariside I attenuates TGF-β-mediated fibrotic signaling in hepatic, pulmonary, and renal tissues by modulating Smad phosphorylation and suppressing ECM deposition [5].

Table 3: Key Research Breakthroughs in Icariside I Bioactivity

Therapeutic AreaMechanistic InsightExperimental Model
OsteogenesisERK/Runx2/BMP2 pathway activationMouse MSCs, OVX rats
Immuno-oncologyKynurenine-AhR-p27 cascade inhibitionTumor-bearing mice, HCC cells
FibrosisTGF-β/Smad3 axis suppressionRat hepatic stellate cells
Drug Delivery4.8-fold oral bioavailability enhancementNanoemulsion pharmacokinetics

Properties

CAS Number

56725-99-6

Product Name

Icariside I

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N

Synonyms

icariside I

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.